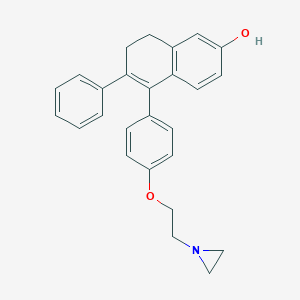
Desmethylnafoxidine aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylnafoxidine aziridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process that involves several steps, which are carefully controlled to ensure the purity and quality of the final product. In
Mécanisme D'action
The mechanism of action of desmethylnafoxidine aziridine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and suppressing the immune system. It may also have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of tumors, and suppress the immune system. It may also have anti-inflammatory properties and can reduce the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Desmethylnafoxidine aziridine has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. It is also stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and can be harmful to researchers if not handled properly. It also requires specialized equipment and expertise to synthesize and handle.
Orientations Futures
There are several future directions for the study of desmethylnafoxidine aziridine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Another direction is to investigate its mechanism of action to better understand how it works. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its effectiveness. Finally, researchers can investigate the safety and toxicity of this compound to ensure its safe use in humans.
Conclusion
In conclusion, this compound is a potent compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is complex, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of desmethylnafoxidine aziridine involves several steps, including the preparation of the starting materials, reaction conditions, and purification. The starting materials are commercially available and can be obtained from reputable suppliers. The reaction conditions involve the use of various reagents and solvents, which are carefully selected to ensure the desired reaction occurs. The purification process involves the removal of impurities and the isolation of the desired product.
Applications De Recherche Scientifique
Desmethylnafoxidine aziridine has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-tumor activity, making it a promising candidate for cancer treatment. It has also been studied for its potential use in the treatment of autoimmune diseases and inflammation.
Propriétés
Numéro CAS |
111660-18-5 |
|---|---|
Formule moléculaire |
C26H25NO2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |
Clé InChI |
ADRHIFFFTRPALJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
SMILES canonique |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Autres numéros CAS |
111660-18-5 |
Synonymes |
desmethylnafoxidine aziridine Naf-Az |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



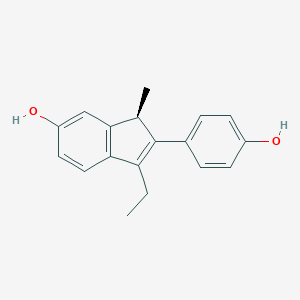




![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
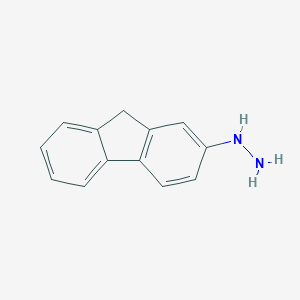
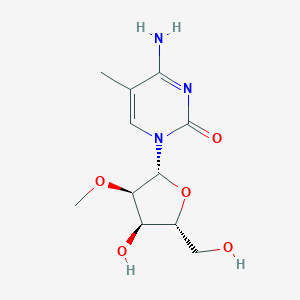

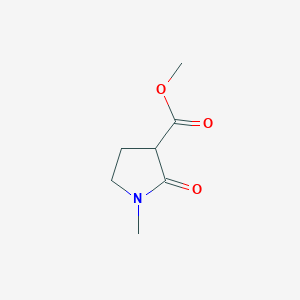
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
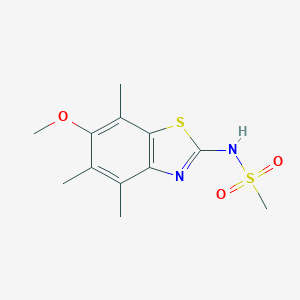
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)